molecular formula C9H9ClO2 B1590140 2-(2-Chlorophenyl)propanoic acid CAS No. 2184-85-2

2-(2-Chlorophenyl)propanoic acid

Cat. No.: B1590140
CAS No.: 2184-85-2
M. Wt: 184.62 g/mol
InChI Key: DNBIDYXUQOSGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)propanoic acid is a chlorinated aromatic carboxylic acid characterized by a propanoic acid backbone substituted with a 2-chlorophenyl group at the α-carbon. This compound belongs to a broader class of chlorophenylpropanoic acids, which are studied for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis.

Properties

IUPAC Name

2-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBIDYXUQOSGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505208
Record name 2-(2-Chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2184-85-2
Record name 2-(2-Chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2184-85-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)propanoic acid typically involves the Friedel-Crafts acylation of chlorobenzene with propanoic acid derivatives. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{C6H5Cl} + \text{CH3CH2COCl} \xrightarrow{\text{AlCl3}} \text{C6H4(Cl)CH2CH2COOH} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(2-Chlorophenyl)acetic acid or 2-(2-Chlorophenyl)acetone.

    Reduction: Formation of 2-(2-Chlorophenyl)propanol.

    Substitution: Formation of derivatives such as 2-(2-Aminophenyl)propanoic acid.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties

  • Loxoprofen is primarily utilized for its anti-inflammatory and analgesic effects. It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins responsible for inflammation and pain.
  • Clinical Studies : Research has demonstrated that Loxoprofen is effective in treating conditions such as osteoarthritis and acute pain. A study indicated that patients experienced significant pain relief compared to those receiving a placebo .

2. Synthesis of Novel Pharmaceuticals

  • The compound serves as an important intermediate in the synthesis of other pharmaceuticals. Its derivatives have been explored for enhanced therapeutic effects and reduced side effects.
  • Case Study : A recent investigation into modified Loxoprofen derivatives showed improved efficacy against inflammatory diseases with a lower incidence of gastrointestinal side effects, a common issue with traditional NSAIDs .

Agricultural Chemistry

1. Herbicide Development

  • 2-(2-Chlorophenyl)propanoic acid is also being investigated for its potential use in formulating herbicides. Its structural properties allow it to interact with plant growth regulators, making it a candidate for selective herbicide development.
  • Research Findings : Studies have shown that formulations containing this compound can effectively inhibit the growth of specific weed species while minimizing damage to crops .

Biochemical Research

1. Enzyme Inhibition Studies

  • Researchers utilize this compound to study enzyme inhibition mechanisms. Its ability to modulate enzyme activity is crucial for understanding various metabolic pathways.
  • Experimental Evidence : In vitro studies have demonstrated that Loxoprofen can inhibit specific enzymes involved in inflammatory responses, providing insights into its mechanism of action .

Material Science

1. Advanced Material Development

  • The compound is being explored for applications in material science, particularly in the development of polymers with enhanced properties such as thermal stability and mechanical strength.
  • Innovative Applications : Recent research has indicated that incorporating this compound into polymer matrices can significantly improve their performance under stress conditions .

Diagnostic Applications

1. Biomarker Detection

  • There is ongoing research into the use of this compound in diagnostic assays for detecting biomarkers associated with various diseases.
  • Potential Impact : Early detection methodologies utilizing this compound could lead to improved patient outcomes through timely interventions .

Summary Table of Applications

Application AreaDescriptionKey Findings
PharmaceuticalAnti-inflammatory and analgesic propertiesEffective in treating osteoarthritis and acute pain
Synthesis of DerivativesIntermediate for novel pharmaceutical compoundsImproved efficacy with fewer side effects
Agricultural ChemistryDevelopment of selective herbicidesEffective against specific weed species
Biochemical ResearchStudy of enzyme inhibition mechanismsInhibition of enzymes involved in inflammation
Material ScienceDevelopment of advanced polymersEnhanced thermal stability and mechanical properties
Diagnostic ApplicationsUse in assays for disease biomarkersPotential for early diagnosis and treatment

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Positional Isomers

  • 2-(4-Chlorophenyl)propanoic Acid Structure: Chlorine at the para position of the phenyl ring. Applications: Used as an intermediate in pesticide synthesis (e.g., fenoxaprop ethyl derivatives) .
  • 2-(3-Chlorophenyl)propanoic Acid Structure: Chlorine at the meta position. Properties: Intermediate steric and electronic effects between ortho and para isomers. Limited direct data, but analogs like 2-[(3-chlorophenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid are used in peptide synthesis .

Functional Group Variants

  • 2-(4-Chlorophenyl)-2-hydroxypropanoic Acid Structure: Contains a hydroxyl group at the β-carbon. Properties:
  • Molecular Weight: 200.62 g/mol.
  • Solubility: High in aqueous and organic solvents due to polar hydroxyl group . Applications: Potential use in chiral synthesis or as a metabolite in pharmaceutical pathways.
  • 3-(2-Chlorophenyl)acrylic Acid

    • Structure : Acrylic acid backbone with a 2-chlorophenyl substituent.
    • Properties : Conjugated double bond enhances UV absorption and reactivity in Diels-Alder reactions.
    • Applications : Intermediate in polymer chemistry or photostable agrochemicals .

Halogenation and Substitution Patterns

  • 2-(2,4-Dichlorophenoxy)propanoic Acid Structure: Propanoic acid substituted with a 2,4-dichlorophenoxy group. Properties:
  • Molecular Weight: 235.07 g/mol.
  • Melting Point: 110–112°C.
  • Solubility: 350 ppm in water; miscible with organic solvents .

    • Applications : Herbicidal activity; precursor in the synthesis of dichlorprop-P, a selective herbicide .
  • 2-(2-Chloro-4-nitrophenoxy)propanoic Acid Structure: Nitro and chlorine substituents on the phenoxy group. Applications: Research applications in high-energy materials or as a photoactive agent .

Biological Activity

2-(2-Chlorophenyl)propanoic acid, also known as a derivative of propionic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores the compound's biological activity, including its effects on microbial growth, enzyme interactions, and potential therapeutic uses.

The compound is characterized by a chlorophenyl group attached to a propanoic acid backbone. Its structural formula can be represented as follows:

C10H11ClO2\text{C}_{10}\text{H}_{11}\text{Cl}\text{O}_2

This compound may function as an enzyme inhibitor or modulator , impacting various biochemical processes through its interaction with specific molecular targets. The binding to active sites on enzymes or receptors alters their activity and function, which is crucial for its biological effects.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. A notable study assessed its effectiveness against both Gram-positive and Gram-negative bacteria, revealing significant inhibition of growth .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
Bacillus subtilis14

This table summarizes the antimicrobial efficacy of the compound, indicating its potential as a starting point for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies showed that it could inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of 0.69 μM against HeLa cells, which is comparable to standard chemotherapeutics like doxorubicin (IC50: 2.29 μM) .

Cell LineIC50 (μM)
HeLa0.69
MCF-7 (breast)1.20
A-498 (renal)1.05

These findings suggest that this compound could be a viable candidate for further development as an anticancer agent.

Study on Chlamydia Inhibition

A significant study investigated the compound's ability to inhibit Chlamydia trachomatis growth by blocking the glucose-6-phosphate pathway. The results indicated that treatment with the compound reduced chlamydial inclusion numbers significantly when compared to untreated controls .

Toxicity Assessment

In evaluating the safety profile, toxicity tests were conducted on human cell lines and model organisms such as Drosophila melanogaster. The results showed low toxicity levels, making it a promising candidate for therapeutic use without significant adverse effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.